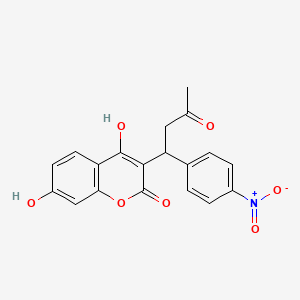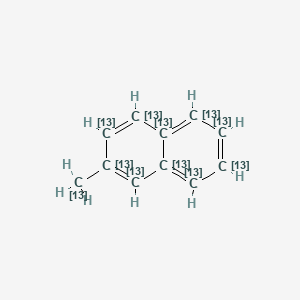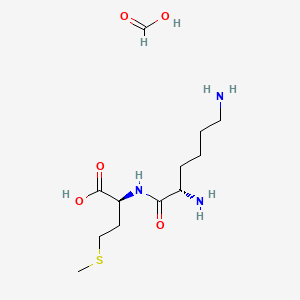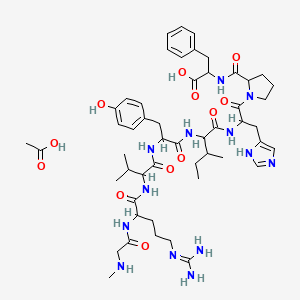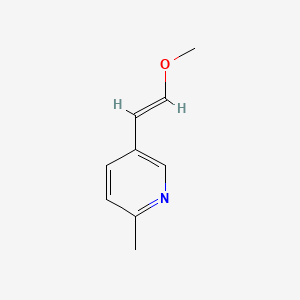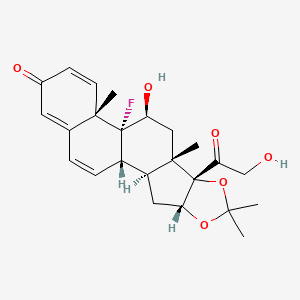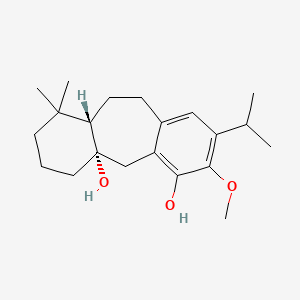
Salvicanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salvicanol is a natural product found in Salvia mellifera, Salvia apiana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Synthesis
- Salvicanol, a diterpene isolated from Salvia mellifera, has a unique structure established by spectral data and chemical correlations, and its absolute configuration was confirmed by X-ray diffraction analysis (González et al., 1991).
- The first total synthesis of demethyl salvicanol, a variant of salvicanol, was achieved, highlighting its complex structure and the potential for laboratory synthesis (Wang et al., 1996).
Biological Activities
- Salvicine, a derivative of salvicanol, is a novel DNA topoisomerase II inhibitor with potent anticancer activity. It significantly reduces lung metastasis in human breast carcinoma models without affecting primary tumor growth, indicating its potential in cancer treatment (Lang et al., 2005).
- Salvicine also exerts cytotoxic effects on multidrug-resistant tumor cells, suggesting its effectiveness against drug-resistant forms of cancer. Its mechanism involves downregulation of the MDR-1 gene and apoptosis induction (Miao et al., 2003).
- The drug's anticancer properties are further enhanced by its ability to generate reactive oxygen species (ROS), contributing to its cytotoxicity and DNA damage in tumor cells (Cai et al., 2007).
Pharmacological Insights
- Salvicine's mechanism of action is unique in that it acts by trapping DNA-topoisomerase II complexes, different from other anti-topoisomerase II agents. This discovery provides valuable insights into its distinct antitumor properties (Meng et al., 2001).
- Further research has shown that salvicine functions as a Topoisomerase II poison by binding to the ATP pocket, a novel mechanism not previously seen in other eukaryotic Topoisomerase II poisons (Hu et al., 2006).
Propiedades
Número CAS |
101409-58-9 |
|---|---|
Nombre del producto |
Salvicanol |
Fórmula molecular |
C21H32O3 |
Peso molecular |
332.484 |
Nombre IUPAC |
(1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol |
InChI |
InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1 |
Clave InChI |
ZDTGWUOVMWQKPA-UWJYYQICSA-N |
SMILES |
CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



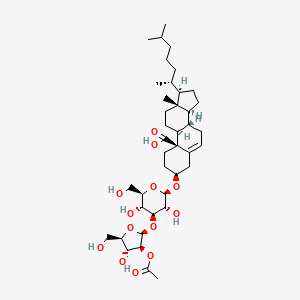
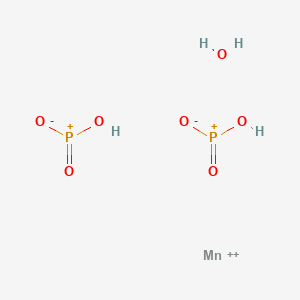
![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

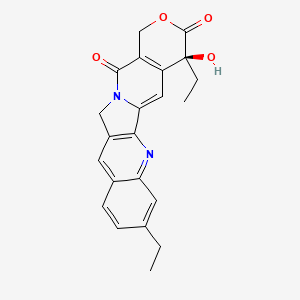
![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)
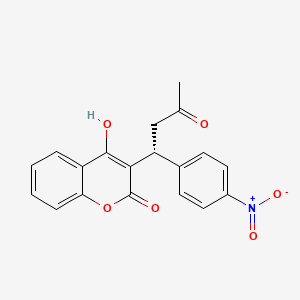
![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)
